molecular formula C20H22N2O4 B2986012 tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate CAS No. 861211-35-0

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate

Cat. No. B2986012
CAS RN: 861211-35-0
M. Wt: 354.406
InChI Key: FBCAHPILDMCSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate” is a chemical compound with the CAS Number: 861211-35-0 . It has a molecular weight of 354.41 and its IUPAC name is tert-butyl (1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22N2O4/c1-12-6-7-13 (2)19-18 (12)15-10-14 (22 (24)25)8-9-16 (15)21 (19)11-17 (23)26-20 (3,4)5/h6-10H,11H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Molecular and Solid-State Structures

Research on similar compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, has provided valuable insights into molecular and solid-state structures. These studies have utilized techniques like X-ray diffraction, NMR spectroscopy, and quantum chemical calculations to elucidate the structural properties, including the formation of dimers and the crystal packing between molecules through hydrogen bonds and π–π interactions (Tomaščiková et al., 2008).

Electrochemical Energy Storage Applications

Derivatives of carbazole compounds, such as poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), have been designed and synthesized for use as redox-active materials in electrochemical energy storage applications. These materials have been employed in high-performance flexible solid-state pseudocapacitor devices, demonstrating superior specific capacitances, energy densities, power densities, and excellent cycling stability (Yigit & Güllü, 2017).

Sensory Materials for Volatile Acid Vapors

Carbazole derivatives have been explored for the detection of volatile acid vapors. For instance, benzothizole-modified tert-butyl carbazole derivatives have been synthesized and found to form organogels that emit strong blue light, which could be utilized as fluorescent sensory materials for detecting acid vapors such as TFA, HCl, and HNO3 with high performance due to efficient adsorption, diffusion, and exciton migration in their 3D nanofiber networks (Sun et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

tert-butyl 2-(1,4-dimethyl-6-nitrocarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-6-7-13(2)19-18(12)15-10-14(22(24)25)8-9-16(15)21(19)11-17(23)26-20(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCAHPILDMCSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=C(C=C1)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(1,4-dimethyl-6-nitro-9H-carbazol-9-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.